molecular formula C8H7ClN2OS B13070942 (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol

(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13070942
M. Wt: 214.67 g/mol
InChI Key: WNVCTGMUFNJKIC-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that features a unique combination of a chlorothiophene ring and a pyrazole ring connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

(5-chlorothiophen-2-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H7ClN2OS/c9-7-2-1-6(13-7)8(12)5-3-10-11-4-5/h1-4,8,12H,(H,10,11)

InChI Key

WNVCTGMUFNJKIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(C2=CNN=C2)O

Origin of Product

United States

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